4-Methyl-1H-benzotriazole finds application as an analytical standard in scientific research. Studies have employed it to quantify benzotriazoles and benzothiazoles in human urine samples using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI(+)MS/MS) . This technique allows researchers to detect and measure these compounds present at trace levels in biological samples.
Research has explored the potential of 4-Methyl-1H-benzotriazole as a corrosion inhibitor for various metals. Studies have shown its effectiveness in inhibiting the corrosion of copper, brass, and aluminum in aqueous environments [, ]. The mechanism of this inhibition is yet to be fully elucidated, but it is believed to involve the formation of a protective film on the metal surface.
Emerging research suggests that 4-Methyl-1H-benzotriazole may possess other potential applications in scientific research, including:
4-Methyl-1H-benzotriazole is an organic compound characterized by its light brown to beige solid form at room temperature. It possesses a slight odor and is typically available in pellet form. The chemical formula for 4-Methyl-1H-benzotriazole is C7H7N3, and it is also known by several synonyms, including tolyltriazole and methylbenzotriazole. This compound is primarily utilized as a corrosion inhibitor in various applications, including antifreeze and de-icing solutions, engine oils, hydraulic fluids, metalworking fluids, and protective coatings .
The primary mechanism of action relevant to scientific research is its role as a corrosion inhibitor. 4-Methyl-1H-benzotriazole is believed to form a protective film on metal surfaces, preventing the corrosive effects of water and other agents in deicing fluids []. The exact mechanism of film formation and its interaction with the metal surface requires further investigation.
The biological activity of 4-Methyl-1H-benzotriazole has been the subject of investigation due to its potential effects on human health and the environment. While it is considered relatively safe with no significant long-term health effects reported, exposure can lead to irritation of the respiratory tract and gastrointestinal distress if ingested . Additionally, studies have shown that this compound can inhibit organic matter degradation in aquatic environments, raising concerns about its ecological impact .
4-Methyl-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents such as dimethyl sulfate or methyl iodide. The process typically requires controlled conditions to ensure high yields and purity of the final product. Other synthetic routes may involve modifications of existing benzotriazole derivatives to introduce the methyl group at the desired position .
Research has explored the interactions of 4-Methyl-1H-benzotriazole with various substances in both environmental and biological contexts. Notably, studies have shown that this compound can adsorb onto surfaces in aquatic systems, potentially affecting its bioavailability and toxicity . Furthermore, interaction studies highlight its role in inhibiting microbial activity in certain environments, which could have implications for water quality management.
Several compounds share structural similarities with 4-Methyl-1H-benzotriazole. These include:
Compound | Structure | Key
Traditional Synthetic RoutesThe traditional synthesis of 4-methyl-1H-benzotriazole involves diazotization and cyclization reactions. Key methods include: Diazotization of o-Toluenediamine DerivativesA common approach uses 3,4-diaminotoluene as the precursor. Sodium nitrite is introduced under acidic conditions to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the benzotriazole ring. The reaction is typically carried out in aqueous media with sulfuric acid as a catalyst.
Yield and Purity: This method achieves 88–99.6% purity and 70–88% yield, depending on reaction conditions . Nitrosation of o-PhenylenediamineFor unsubstituted benzotriazole derivatives, o-phenylenediamine is treated with sodium nitrite and glacial acetic acid. The methyl group is introduced via methylation or direct synthesis from methylated precursors.
Yield: ~80% for benzotriazole derivatives; methyl substitution reduces yields slightly due to steric effects . Modern Innovations in SynthesisRecent advancements focus on green chemistry and microwave-assisted synthesis to improve efficiency and reduce environmental impact. Microwave-Assisted SynthesisMicrowave irradiation accelerates reaction kinetics, enabling shorter reaction times and higher yields. For example:
Green Chemistry ApproachesSustainable methods minimize solvents and hazardous reagents:
Industrial Scalability and Process OptimizationIndustrial production prioritizes cost-effectiveness and purity. Key strategies include: Process Intensification
Purification Techniques
Industrial Yields: >85% purity achievable with optimized protocols . Persistence and Bioaccumulation in Aquatic Systems4-Methyl-1H-benzotriazole exhibits variable persistence depending on environmental conditions. In aerobic activated sludge systems, biodegradation studies report a half-life of 8.5 days for this compound, indicating moderate microbial degradation potential under oxic conditions [1]. However, its persistence increases significantly in anaerobic sediments, where degradation half-lives exceed 180 days [4]. Long-term monitoring in the Pawtuxet River (United States) revealed detectable concentrations of structurally analogous benzotriazoles in sediment layers deposited 25 years prior, suggesting negligible degradation in anoxic environments [4]. The compound’s moderate octanol-water partition coefficient (log Kow ≈ 1.7) suggests limited bioaccumulation potential in aquatic organisms [6]. However, its persistence in water columns and sediments creates prolonged exposure risks. Field studies in German rivers detected 4-methyl-1H-benzotriazole at concentrations up to 0.5 μg/L, with bank filtration systems showing only partial removal (residual concentrations: ~100 ng/L after months of subsurface flow) [3]. This environmental ubiquity raises concerns about chronic exposure impacts on aquatic ecosystems, particularly given the compound’s resistance to conventional wastewater treatment processes [1]. Biotransformation Pathways and Degradation ProductsMicrobial and abiotic pathways drive the transformation of 4-methyl-1H-benzotriazole in aquatic environments. Aerobic biodegradation proceeds primarily through hydroxylation, yielding 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as major transient products [1]. Advanced oxidation processes (AOPs) using hydroxyl radicals (·OH) exhibit faster degradation kinetics, with second-order rate constants reaching 1.81 × 10^10 M^−1 s^−1 at 298 K [2]. This radical-mediated pathway generates successive oxidation products, including 4-hydroxy-benzotriazoles and ultimately 1,2,3-triazole-4,5-dicarboxylic acid, which demonstrates significantly reduced ecotoxicity compared to the parent compound [2].
Notably, hydroxybenzotriazole derivatives have been detected in wastewater effluents at concentrations comparable to the parent compound, indicating partial degradation during treatment [1]. The environmental stability of these transformation products remains poorly characterized, necessitating further research into their long-term ecological impacts. Regulatory Mitigation Strategies and Risk AssessmentCurrent regulatory frameworks address 4-methyl-1H-benzotriazole through a combination of pollution prevention and advanced treatment mandates. The European Union’s REACH regulation classifies structurally similar benzotriazoles as "very persistent" based on weight-of-evidence assessments incorporating biodegradation data, quantitative structure-activity relationships (QSARs), and sediment core analyses [4]. This classification triggers restrictions on industrial discharges and mandates best available treatment technologies. Ozonation and activated carbon filtration constitute primary mitigation strategies, though their efficacy varies. Ozone doses of 0.5–1.0 mg O3/mg DOC achieve >90% removal of 4-methyl-1H-benzotriazole, while activated carbon exhibits limited adsorption capacity due to the compound’s polar nature [3]. Emerging strategies include enhanced biodegradation via bioaugmentation with specialized microbial consortia, though full-scale implementation remains experimental. Risk assessments utilize probabilistic models combining monitored environmental concentrations (MECs) with predicted no-effect concentrations (PNECs). For 4-methyl-1H-benzotriazole, PNECs derived from chronic toxicity data for algae (0.1 μg/L) and fish (1.2 μg/L) frequently exceed MECs in surface waters, suggesting current exposure levels pose limited acute risks [3] [4]. However, the lack of long-term ecotoxicity data for transformation products introduces significant uncertainty into these assessments. XLogP3 1.4
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QKK8999IZA
GHS Hazard Statements
Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 73 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 40 of 73 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
29878-31-7
Wikipedia
4-tolyltriazole
Use Classification
Corrosion inhibitors -> Transformation products
Dates
Modify: 2023-08-15
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